molecular formula C17H19N5O4 B2617667 9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 904268-59-3

9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2617667
CAS No.: 904268-59-3
M. Wt: 357.37
InChI Key: HEZCQUDKYRSNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound has emerged as a critical chemical probe for dissecting the specific roles of CDK2 in cellular processes, distinct from the functions of other CDKs like CDK1 and CDK4/6. Its primary research value lies in the study of cell cycle progression, DNA replication, and transcription, particularly in contexts where CDK2 activity is dysregulated. Researchers utilize this inhibitor to investigate the mechanisms of oncogenesis, as CDK2 is implicated in the proliferation of various cancer types, including those resistant to CDK4/6 inhibitors. Studies have shown its efficacy in inducing cell cycle arrest and apoptosis in sensitive cancer cell lines. Furthermore, its application extends to basic research on cell fate decisions, such as those occurring during embryonic development and differentiation. By providing high selectivity, this tool compound enables scientists to delineate CDK2-specific signaling pathways and validate CDK2 as a therapeutic target for anticancer drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-8(2)15-19-12(14(18)23)13-16(21-15)22(17(24)20-13)10-6-5-9(25-3)7-11(10)26-4/h5-8H,1-4H3,(H2,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZCQUDKYRSNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2C(=N1)N(C(=O)N2)C3=C(C=C(C=C3)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction, where the purine core is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Propan-2-yl Group: The propan-2-yl group can be introduced through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group using reagents such as ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced purine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.

    Pathways Involved: It modulates pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 2 and 9

Key structural analogs differ in substituents at positions 2 and 9, impacting electronic, steric, and functional properties. Below is a comparative table:

Compound Name Position 2 Substituent Position 9 Substituent Key Features
9-(2,4-Dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide Propan-2-yl (isopropyl) 2,4-Dimethoxyphenyl Steric bulk at position 2; electron-rich aryl group at position 8.
9-(2,4-Dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Furan-2-yl (heterocyclic) 2,4-Dimethoxyphenyl Heterocyclic substituent at position 2; potential for π-π interactions.
2-(4-Ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Ethoxyphenyl 2-Methoxyphenyl Ethoxy vs. methoxy groups; dual aryl substitution for enhanced lipophilicity.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl 4-Methylphenyl Compact substituents; methyl groups may reduce steric hindrance.
2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,4-Dimethoxyphenyl 2-Fluorophenyl Inverted substituents; fluorine introduces electron-withdrawing effects.

Key Comparative Observations

Steric and Electronic Effects
  • Propan-2-yl (Target Compound) vs. Methyl () : The isopropyl group in the target compound increases steric hindrance compared to the methyl group in the analog from . This may reduce rotational freedom and influence binding to hydrophobic pockets in biological targets.
  • Furan-2-yl () vs.
Aryl Substituent Variations
  • 2,4-Dimethoxyphenyl (Target) vs. 2-Methoxyphenyl () : The additional methoxy group at position 4 in the target compound enhances electron-donating capacity, which could improve solubility or alter metabolic stability.
  • 2-Fluorophenyl () vs. 2,4-Dimethoxyphenyl : Fluorine’s electronegativity may increase binding affinity to targets requiring electron-deficient aryl interactions, contrasting with the electron-rich dimethoxy groups.

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18N4O4\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4

This structure features a purine core with specific substitutions that influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of purine derivatives, including our compound of interest. For instance, a study involving structurally similar purine analogs demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
9-(2,4-dimethoxyphenyl)-...HeLa3.8
Related Analog AHCT1160.1
Related Analog BMCF70.04

These findings suggest that modifications in the purine structure can enhance cytotoxicity towards specific cancer types .

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to reduce levels of phosphorylated proteins involved in cell cycle regulation and apoptosis:

  • Phospho-Src
  • Phospho-Rb
  • Cyclin E
  • Cdk2

These alterations lead to induced apoptosis in liver cancer cells, showcasing the compound's potential as a therapeutic agent .

Case Studies

  • Liver Cancer Study : In a recent investigation, the compound was tested on liver cancer cell lines (Huh7, HepG2). Results indicated a marked reduction in cell viability with an IC50 value significantly lower than standard chemotherapeutic agents like 5-FU and cladribine .
  • Breast Cancer Analysis : Another study demonstrated that derivatives with similar structural features exhibited high bioactivity against breast cancer cells (MCF7), reinforcing the potential for targeted therapy .

In Vitro Studies

In vitro assays have consistently shown that compounds similar to this compound possess significant cytotoxic effects across various cancer cell lines. The following table summarizes key findings from recent research:

Study ReferenceCell LineIC50 (µM)Observed Effects
HeLa3.8Strong antiproliferative activity
Huh70.1Induction of apoptosis
MCF70.04High bioactivity compared to controls

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.